molecular formula C9H7FO2 B8745523 (7-Fluorobenzofuran-2-yl)methanol

(7-Fluorobenzofuran-2-yl)methanol

Cat. No.: B8745523
M. Wt: 166.15 g/mol
InChI Key: RXLQJRLRGKBPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Fluorobenzofuran-2-yl)methanol is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with a fluorine atom at position 7 and a hydroxymethyl (-CH2OH) group at position 2. Benzofuran derivatives are heterocyclic compounds of significant pharmacological interest due to their structural similarity to bioactive natural products and synthetic drugs. The fluorine substituent enhances electronic properties and metabolic stability, while the hydroxymethyl group contributes to hydrogen-bonding capacity, influencing solubility and molecular interactions .

For example, 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid demonstrates antitumor and antimicrobial properties, attributed to the synergistic effects of fluorine and sulfur-containing substituents . The planar benzofuran scaffold, as observed in crystallographic studies, facilitates intermolecular interactions such as hydrogen bonding and π-stacking, critical for biological activity .

Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

(7-fluoro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2

InChI Key

RXLQJRLRGKBPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Group Diversity : The hydroxymethyl group in the target compound contrasts with carboxylic acid (e.g., ) or sulfinyl groups (e.g., ), impacting hydrogen-bonding capacity and solubility.

Physicochemical Properties

Solubility and Stability

  • This compound: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to the -CH2OH group. Fluorine enhances lipophilicity, favoring membrane permeability .
  • 2-(5-Fluoro-7-methyl-1-benzofuran-2-yl)acetic acid : Lower solubility in polar solvents due to the non-ionizable methyl and carboxylic acid groups.
  • (7-Bromo-2-fluoro-benzofuran-5-yl)methanol : Reduced solubility compared to the target compound due to bromine’s larger atomic radius and higher molecular weight.

Crystallographic Behavior

  • The benzofuran core in analogs like 2-(5-Fluoro-7-methyl-1-benzofuran-2-yl)acetic acid is planar (mean deviation: 0.005 Å), enabling dense crystal packing via O–H⋯O hydrogen bonds .

Pharmacological Activity

  • Antimicrobial Activity : Fluorine and sulfur-containing derivatives (e.g., ) show enhanced antibacterial and antifungal effects due to electron-withdrawing substituents disrupting microbial enzymes.
  • Antitumor Potential: Planar benzofuran scaffolds with electron-deficient groups (e.g., fluorine, sulfinyl) exhibit cytotoxicity by intercalating DNA or inhibiting kinases .
  • Metabolic Stability: Fluorine reduces oxidative degradation, extending half-life compared to non-fluorinated analogs .

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